

Application Note: Quantification of Kasugamycin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Kasugamycin*

Cat. No.: *B8055124*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Kasugamycin is an aminoglycoside antibiotic primarily used as an agricultural fungicide to control fungal and bacterial diseases in crops, most notably rice blast disease caused by *Piricularia oryzae*.^[1] Its selective activity and low toxicity to mammals make it a valuable tool in agriculture. Accurate and sensitive quantification of **Kasugamycin** residues in environmental samples, agricultural products, and pharmaceutical formulations is crucial for ensuring food safety, environmental monitoring, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Kasugamycin**.

Principle

This method utilizes reverse-phase HPLC with ultraviolet (UV) detection for the separation and quantification of **Kasugamycin**. The separation is achieved on a C18 column where **Kasugamycin** is separated from other matrix components based on its polarity. An isocratic mobile phase consisting of a buffer and an organic modifier is used to elute **Kasugamycin**. The detection is performed at a low wavelength (around 210 nm) where **Kasugamycin** exhibits UV absorbance.^[1] Quantification is based on the peak area of **Kasugamycin** in the sample compared to a calibration curve generated from standards of known concentrations. For

enhanced specificity and sensitivity, especially in complex matrices, this method can be coupled with mass spectrometry (LC-MS/MS).[2][3][4]

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a UV-VIS detector.[1][5]
 - C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
 - Guard column with similar packing material.[1]
 - Data acquisition and processing software.
 - Analytical balance.
 - pH meter.
 - Volumetric flasks and pipettes.
 - Syringe filters (0.45 µm).[1]
 - Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup).[1][2]
- Reagents:
 - **Kasugamycin** hydrochloride hydrate reference standard.[3]
 - Methanol (HPLC grade).[1]
 - Acetonitrile (HPLC grade).[5][6]
 - Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).[5]
 - Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) (AR grade).[5]

- Phosphoric acid (H₃PO₄).[\[6\]](#)
- Water (HPLC grade).[\[5\]](#)

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of **Kasugamycin**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size [1] [5]
Mobile Phase	A mixture of methanol and pH 7.0 phosphate buffer (1:1, v/v) [1] or Acetonitrile and a buffer solution containing Na ₂ B ₄ O ₇ ·10H ₂ O and KH ₂ PO ₄ in water. [5]
Flow Rate	1.0 - 1.5 mL/min [1] [5]
Detection	UV at 210 nm [1] or 230 nm [5]
Injection Volume	20 µL [1] [5]
Column Temperature	Ambient [5]

Preparation of Solutions

- Mobile Phase (Phosphate Buffer/Methanol): Prepare a 0.067 M phosphate buffer and adjust the pH to 7.0.[\[1\]](#) Mix the buffer with methanol in a 1:1 (v/v) ratio.[\[1\]](#) Filter through a 0.45 µm filter and degas before use.[\[1\]](#)
- Mobile Phase (Acetonitrile/Buffer): Weigh 47 mg of Na₂B₄O₇·10H₂O and 100 mg of KH₂PO₄ into a 1000 mL volumetric flask.[\[5\]](#) Add 40 mL of acetonitrile and make up to the mark with HPLC grade water.[\[5\]](#)
- Standard Stock Solution (1020 µg/mL): Accurately weigh a suitable amount of **Kasugamycin-HCl** standard and dissolve it in 0.067 M phosphate buffer (pH 7.0) to obtain a stock solution of 1020 µg/mL.[\[1\]](#)

- Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10.2 $\mu\text{g/mL}$.[\[1\]](#)

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for water samples is described below, which can be adapted for other sample types.

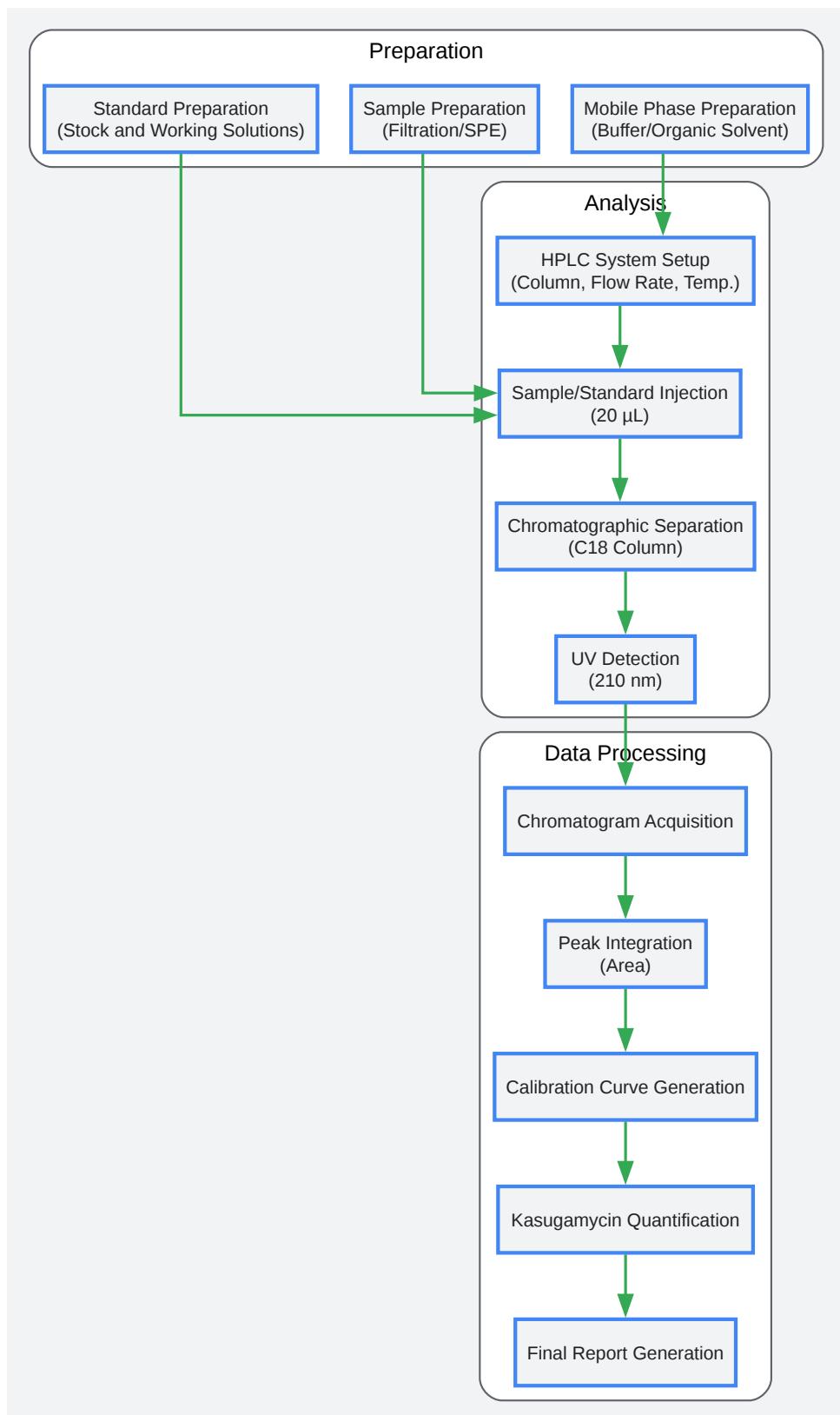
- Filtration: For relatively clean samples like irrigation water, filter the sample through a 0.45 μm nylon filter.[\[1\]](#)
- Solid-Phase Extraction (SPE) for Cleanup (for complex matrices):
 - Condition an aromatic sulfonic acid SPE column with 5 mL of 0.01 M H₃PO₄ (pH 2.1).[\[1\]](#)
 - Load 25 mL of the water sample onto the conditioned cartridge.[\[1\]](#)
 - Wash the cartridge with 5 mL of distilled water.[\[1\]](#)
 - Elute the analyte with 25 mL of 0.067 M phosphate buffer (pH 7.0).[\[1\]](#)
- Injection: Inject 20 μL of the prepared sample into the HPLC system.[\[1\]](#)

Data Presentation

The quantitative data for the HPLC method for **Kasugamycin** analysis is summarized in the table below.

Parameter	Value	Reference
Linearity Range	0.1 - 10.2 µg/mL	
Correlation Coefficient (r^2)	0.998	
Limit of Detection (LOD)	1.03 µg/mL (in irrigation water)	
Limit of Quantification (LOQ)	2.2 µg/mL (in irrigation water)	
Accuracy (Recovery)	111.7% - 112.2% (in irrigation water)	
Precision (Relative Standard Deviation, RSD)	< 7.0%	[7]

Mandatory Visualization



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Caption: Experimental workflow for **Kasugamycin** quantification by HPLC.



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Caption: Logical relationship of key HPLC system components.

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